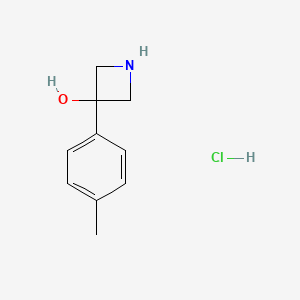

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

CAS No.: 2460755-00-2

Cat. No.: VC4227483

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460755-00-2 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 |

| IUPAC Name | 3-(4-methylphenyl)azetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |

| Standard InChI Key | OCEMBZFDCFYOBI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2(CNC2)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the azetidine class, characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom. The 3-hydroxy group and 4-methylphenyl substituent introduce steric and electronic modifications that influence reactivity and biological activity. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations .

Physical and Chemical Properties

While direct data for 3-(4-methylphenyl)azetidin-3-ol hydrochloride is limited, analogous compounds provide insights:

The hydrochloride salt’s hygroscopic nature necessitates storage in sealed, dry conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution or ring-closing reactions. A generalized approach, adapted from azetidine hydrochloride preparations , includes:

-

Protection of Amines: Triphenylmethylamine reacts with epichlorohydrin to form N-trityl-3-hydroxyazetidine .

-

Deprotection and Salt Formation: Treatment with hydrogen chloride gas in chloroform yields the hydrochloride salt .

Example Protocol:

-

Step 1: React 4-methylphenylmagnesium bromide with a protected azetidine precursor (e.g., N-trityl-azetidinone) under anhydrous conditions .

-

Step 2: Hydroxyl group introduction via hydrolysis or oxidation, followed by HCl gas treatment to form the hydrochloride salt .

Optimization Challenges

-

Yield Enhancement: Patent WO2000063168A1 highlights improved yields (64–89.5%) using optimized reaction temperatures (55–60°C) and stoichiometric controls .

-

Purification: Silica gel chromatography or recrystallization from ethanol/MTBE mixtures achieves >95% purity .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

The compound’s structure aligns with intermediates in baricitinib synthesis, a Janus kinase (JAK) inhibitor for rheumatoid arthritis . Its role likely involves functionalization at the azetidine nitrogen for target binding .

Antibacterial and Antiviral Agents

Azetidine derivatives exhibit antibacterial activity by targeting DNA gyrase (fluoroquinolone analogs) . The 4-methylphenyl group may enhance lipophilicity, improving membrane penetration .

Neurological Therapeutics

Similar compounds act as tachykinin antagonists, suggesting potential in treating neuroinflammatory disorders . The methylphenyl moiety could modulate blood-brain barrier permeability.

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear nitrile gloves, lab coat |

| Eye damage | H319 | Use safety goggles |

| Respiratory tract irritation | H335 | Operate in fume hood |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume